3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
Description
The compound 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a hybrid molecule featuring two pharmacologically relevant heterocyclic systems: a 1,4-benzodiazepine-2,5-dione core and a 5-(ethylsulfanyl)-1,3,4-thiadiazole moiety linked via a propanamide bridge. The benzodiazepine scaffold is known for its role in central nervous system (CNS) modulation, while thiadiazoles are frequently explored for antimicrobial, anticancer, and enzyme-inhibitory properties . Structural elucidation of such compounds typically employs NMR, UV spectroscopy, and X-ray crystallography, with tools like SHELX facilitating refinement of crystallographic data .
Properties
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c1-2-25-16-21-20-15(26-16)19-12(22)8-7-11-14(24)17-10-6-4-3-5-9(10)13(23)18-11/h3-6,11H,2,7-8H2,1H3,(H,17,24)(H,18,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCJCVVVTKIRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodiazepine core, followed by the introduction of the thiadiazole moiety and the final coupling to form the propanamide linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the benzodiazepine core can be reduced to form alcohols.
Substitution: The ethylsulfanyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while reduction of the benzodiazepine core can produce alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of benzodiazepines and thiadiazoles. Its molecular formula is with a molecular weight of approximately 393.46 g/mol. The structure features a benzodiazepine core linked to a thiadiazole moiety through a propanamide group.
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to this one in anticancer therapies. For instance, research has shown that derivatives of benzodiazepines can exhibit cytotoxic effects against various cancer cell lines. A study by Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that modifications to the benzodiazepine structure can enhance biological activity against tumors .
Neuropharmacological Effects
Benzodiazepines are well-known for their anxiolytic and sedative properties. The incorporation of thiadiazole may enhance these effects or provide additional neuroprotective benefits. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial for anxiety and mood regulation.
Antimicrobial Properties
Thiadiazole derivatives have been documented for their antimicrobial properties. The presence of the ethylsulfanyl group may contribute to enhanced activity against bacterial strains and fungi. This aspect is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects and leading to sedative and anxiolytic properties. The thiadiazole moiety may contribute to additional biological activities through its interaction with other molecular pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
Benzodiazepine vs. Benzazepin Derivatives
The target compound’s 1,4-benzodiazepine-2,5-dione core differs from the 1-benzazepin-2-one structure seen in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide (, C21H22N2O4S). While both are seven-membered rings, benzodiazepines contain two nitrogen atoms, enabling distinct hydrogen-bonding interactions compared to benzazepins (one nitrogen). This difference impacts biological target specificity and metabolic stability .
Thiadiazole Substituents The 5-(ethylsulfanyl) group on the thiadiazole ring contrasts with substituents in compounds like ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (). Ethylsulfanyl’s electron-donating properties may reduce electrophilic reactivity compared to phenyl or carboxylate groups, altering binding affinities in enzymatic assays .
Functional Group Analysis
Amide Linkage The propanamide bridge in the target compound and the analog serves as a hydrogen-bond donor/acceptor, critical for interactions with biological targets like proteases or kinases.
Thioether vs. Thioester
The ethylsulfanyl (thioether) group in the target compound is less prone to hydrolysis than thioesters, improving metabolic stability in vivo. This contrasts with thioester-containing analogs, which may exhibit faster clearance rates .
Research Findings and Trends
- Biological Activity : Thiadiazoles with ethylsulfanyl groups demonstrate enhanced antimicrobial activity compared to methyl or hydrogen analogs, likely due to increased lipophilicity .
- Structural Stability : Benzodiazepine derivatives exhibit greater conformational rigidity than benzazepins, favoring selective receptor binding .
- Spectroscopic Characterization : 1H-NMR and 13C-NMR remain standard for confirming heterocyclic regiochemistry, as seen in ’s isolation of Zygocaperoside .
Data Tables
Table 1: Structural Comparison of Key Compounds
Biological Activity
The compound 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic derivative of benzodiazepine and thiadiazole that has been studied for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O3 |
| Molecular Weight | 404.47 g/mol |
| LogP | 2.8741 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 3 |
| Polar Surface Area | 77.353 Ų |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to the one . A notable research effort involved screening drug libraries on multicellular spheroids, which led to the identification of novel anticancer agents. The benzodiazepine moiety has been recognized for its ability to induce apoptosis in cancer cells through various pathways including the inhibition of cell proliferation and modulation of apoptotic markers .
The proposed mechanism of action for this compound involves:
- Interaction with GABA Receptors : As a benzodiazepine derivative, it may enhance the effects of gamma-aminobutyric acid (GABA), leading to increased neuronal inhibition .
- Inhibition of Tumor Growth : Studies suggest that the compound can inhibit key signaling pathways involved in tumor growth and metastasis .
Case Studies
- Study on Multicellular Spheroids : A study published in ResearchGate reported that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines when tested on multicellular spheroids, demonstrating their potential as therapeutic agents .
- Structure-Activity Relationship Analysis : Research indicates that modifications in the thiadiazole and benzodiazepine components can significantly alter biological activity. For instance, substituents on the thiadiazole ring have been shown to enhance anticancer efficacy while reducing cytotoxicity towards normal cells .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
The compound’s synthesis likely involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:
- Reflux with acetic acid : A common method for benzodiazepine derivatives involves refluxing precursors (e.g., substituted benzaldehyde) with acetic acid as a catalyst, followed by solvent evaporation and filtration .
- Coupling reactions : Thiadiazol-2-yl propanamide moieties can be synthesized via HBTU-mediated coupling of carboxylic acids and amines in DMSO, with triethylamine as a base .
- Optimization : Varying solvent polarity (e.g., ethanol vs. 1,4-dioxane) and reaction time (4–24 hours) can improve yields. For instance, yields for similar thiadiazole derivatives range from 28% to 95.7%, depending on steric hindrance and reagent ratios .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Spectroscopic characterization :
- Elemental analysis : Compare experimental vs. calculated C/H/N percentages to verify purity (e.g., ±0.3% deviation acceptable) .
- X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms, as demonstrated for structurally related thiadiazole-triazine hybrids .
Q. What initial biological assays are suitable for evaluating its pharmacological potential?
- Cytotoxicity screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC₅₀ calculations .
- Enzyme inhibition : Target benzodiazepine-binding proteins (e.g., GABA receptors) or thiadiazol-associated kinases (e.g., MAPK) using fluorometric assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across experimental replicates?
- Dose-response normalization : Account for batch-to-batch variability in compound purity by standardizing assays with internal controls (e.g., doxorubicin for cytotoxicity) .
- Solvent effects : DMSO concentrations >1% can artificially suppress activity; use lower solvent volumes or alternative carriers (e.g., PEG-400) .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to distinguish true activity from noise, especially for low-yield derivatives (e.g., 28% yield compounds) .
Q. What computational strategies are effective for predicting its physicochemical properties and binding modes?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential maps .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., benzodiazepine-binding pockets), prioritizing hydrogen bonds with thiadiazole sulfur and benzodiazepine carbonyl groups .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition risks .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?
- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve closely related impurities .
- Membrane filtration : Employ nanofiltration (MWCO 500 Da) to separate low-molecular-weight byproducts .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) based on Hansen solubility parameters to enhance crystal purity .
Methodological Best Practices
- Theoretical framework alignment : Link synthetic routes to benzodiazepine-thiadiazole hybrid pharmacophores and validate hypotheses via docking or SAR .
- Reproducibility : Document all reaction parameters (e.g., stirring rate, inert gas flow) to mitigate variability .
- Data validation : Cross-reference spectroscopic data with PubChem entries (e.g., InChIKey: SHWYVMLCUBGVGT-UHFFFAOYSA-N) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
